Propanamide, N-(4-bromophenyl)-2-oxo- is an organic compound classified under the amide class. It features a bromophenyl group attached to the nitrogen atom of the amide, along with an oxo group at the second position of the propanamide chain. This compound is significant in various chemical syntheses and biological studies due to its unique structure and properties. Its CAS number is 52181-19-8, and it has a molecular formula of C₉H₈BrNO₂ with a molecular weight of 242.07 g/mol.
Propanamide, N-(4-bromophenyl)-2-oxo- can be synthesized through several methods:
In laboratory settings, reactions are typically performed under controlled conditions to optimize yield and purity. The use of catalysts and specific reaction parameters is crucial for successful synthesis. In industrial applications, automated systems are often employed to maintain consistency across large-scale productions.
The molecular structure of Propanamide, N-(4-bromophenyl)-2-oxo- can be represented as follows:
The presence of both the bromophenyl and oxo groups contributes to its unique reactivity and potential biological activity .
Property | Value |
---|---|
CAS Number | 52181-19-8 |
Molecular Formula | C₉H₈BrNO₂ |
Molecular Weight | 242.07 g/mol |
InChI | InChI=1S/C9H8BrNO2/c1-6(12)9(13)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) |
Propanamide, N-(4-bromophenyl)-2-oxo- can engage in various chemical reactions:
For these reactions, typical reagents include:
The major products from these reactions may include carboxylic acids, alcohols, and various substituted derivatives.
The mechanism by which Propanamide, N-(4-bromophenyl)-2-oxo- exerts its effects involves interactions with specific molecular targets. The bromophenyl group facilitates interactions with enzymes and receptors, while the oxo group participates in hydrogen bonding and other interactions that modulate biological pathways. This mechanism underlies its potential biological activities, including antimicrobial and anticancer properties .
Propanamide, N-(4-bromophenyl)-2-oxo- exhibits several notable physical properties:
Some relevant chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Propanamide, N-(4-bromophenyl)-2-oxo- has several scientific uses:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3